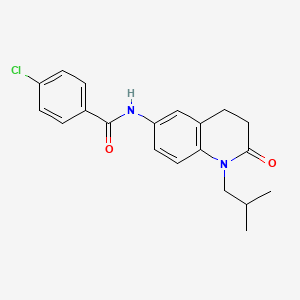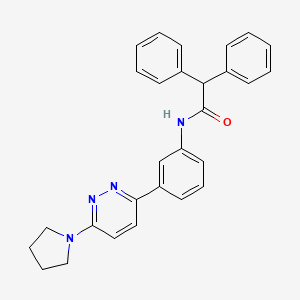
2,2-二苯基-N-(3-(6-(吡咯烷-1-基)哒嗪-3-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a diphenylacetamide moiety
科学研究应用
2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
Target of Action
Compounds with similar structures, such as those containing pyrrolidine and pyridazinone moieties, have been found to interact with a variety of biological targets. For instance, pyrrolidine derivatives have been reported to exhibit selectivity for certain targets , and pyridazinones have been associated with the inhibition of cyclooxygenase (COX) enzymes .
Mode of Action
The presence of the pyrrolidine ring, a common feature in many biologically active compounds , suggests that it may play a role in the compound’s interaction with its targets. The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds containing pyridazinone have been associated with the inhibition of cox enzymes, which play a crucial role in the production of prostaglandins . This suggests that the compound may have an impact on the prostaglandin synthesis pathway.
Pharmacokinetics
The presence of the pyrrolidine ring in the compound suggests that it may have favorable adme/tox results . The pyrrolidine ring is known to modify physicochemical parameters and contribute to the best ADME/Tox results for drug candidates .
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that the compound may have anti-inflammatory effects due to the potential inhibition of cox enzymes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazine ring: Starting with a suitable precursor such as 3-aminopyridazine, the pyridazine ring is formed through cyclization reactions.
Introduction of the pyrrolidine ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Attachment of the diphenylacetamide moiety: The final step involves coupling the diphenylacetamide group to the pyridazine-pyrrolidine intermediate through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.
化学反应分析
Types of Reactions
2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide: shares similarities with other pyridazine and pyrrolidine derivatives.
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Pyridazine derivatives: Studied for their potential therapeutic applications.
Uniqueness
What sets 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide apart is its combination of the pyrrolidine and pyridazine rings with the diphenylacetamide moiety, which may confer unique biological properties and potential therapeutic benefits.
属性
IUPAC Name |
2,2-diphenyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O/c33-28(27(21-10-3-1-4-11-21)22-12-5-2-6-13-22)29-24-15-9-14-23(20-24)25-16-17-26(31-30-25)32-18-7-8-19-32/h1-6,9-17,20,27H,7-8,18-19H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURPMJKKHYYHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2464312.png)
![N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464313.png)
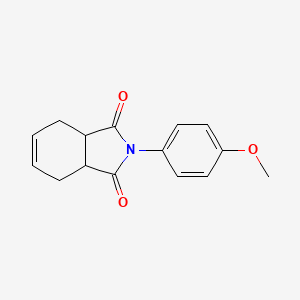
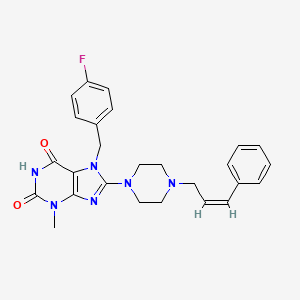
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2464320.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)
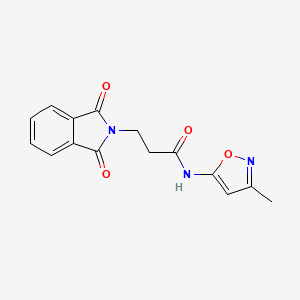
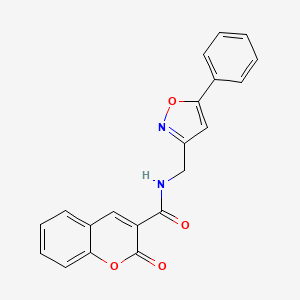
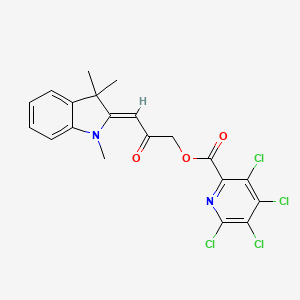

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)
